molecular formula C12H12N2O B15245904 (NZ)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

(NZ)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

Cat. No.: B15245904
M. Wt: 200.24 g/mol
InChI Key: UGEJYRAWZCNRMQ-ZSOIEALJSA-N
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Description

(NZ)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Biological Activity

(NZ)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine is a compound derived from tetrahydrocarbazole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a hydroxylamine group attached to a tetrahydrocarbazole moiety. The synthesis typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydrocarbazole with hydroxylamine derivatives under specific reaction conditions. Various methods have been reported for synthesizing related compounds, which often exhibit significant biological activities.

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated in several studies. Key areas of focus include:

  • Anticancer Activity : Compounds derived from tetrahydrocarbazole have shown cytotoxic effects against various cancer cell lines. For instance, the MTT assay has been used to evaluate the inhibition of cell growth in colon cancer cell lines (HT-29), with several derivatives demonstrating significant anticancer potential .
  • Antimicrobial Properties : Tetrahydrocarbazole derivatives have also been screened for antibacterial and antifungal activities. Some compounds exhibited notable efficacy against specific microbial strains .
  • Neuroprotective Effects : Certain derivatives have been evaluated for their neuroprotective activity by inhibiting butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases. One compound showed an IC50 value of 0.088 μM, indicating strong inhibitory potential .
  • Anti-inflammatory Activity : The anti-inflammatory properties of these compounds have been assessed using carrageenan-induced edema models in rats. Results indicated that some tetrahydrocarbazole derivatives possess significant anti-inflammatory effects .

Table 1: Summary of Biological Activities

Compound NameActivity TypeModel/Method UsedIC50/Effectiveness
This compoundAnticancerMTT Assay on HT-29 cellsVaries by derivative
1-(2-Oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl) thiosemicarbazoneAntimicrobialZone of inhibition testsNot specified
Compound 11aNeuroprotectiveBuChE inhibition assayIC50 = 0.088 μM
Isoxazolinyl derivativesAnti-inflammatoryCarrageenan-induced edema modelSignificant reduction

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(NZ)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

InChI

InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8-

InChI Key

UGEJYRAWZCNRMQ-ZSOIEALJSA-N

Isomeric SMILES

C\1CC2=C(C/C1=N\O)NC3=CC=CC=C23

Canonical SMILES

C1CC2=C(CC1=NO)NC3=CC=CC=C23

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.